2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[221]hept-5-ene is a complex organic compound that features a bicyclic structure with a sulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[221]hept-5-ene typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or to convert it into an amine.
Substitution: The sulfonyl and nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitrophenyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The bicyclic structure provides stability and enhances the compound’s ability to interact with its targets.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile synthetic building block used in the development of therapeutics.
2-Azabicyclo[2.2.1]hept-5-ene: Another bicyclic compound with applications in organic synthesis and materials science.
Uniqueness
2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.
Properties
Molecular Formula |
C12H12N2O4S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C12H12N2O4S/c15-14(16)10-3-5-12(6-4-10)19(17,18)13-8-9-1-2-11(13)7-9/h1-6,9,11H,7-8H2 |
InChI Key |
YAXBZNUOEWMQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.